1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic compound featuring a 3,4-dihydroquinoline scaffold substituted with a mercapto (-SH) group at position 6 and an acetyl group at position 1.
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(6-sulfanyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H13NOS/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
LKOZSQQJIQFGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S |
Origin of Product |
United States |
Biological Activity
1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 1565599-09-8) is a compound belonging to the class of 3,4-dihydroquinolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃NOS
- Molecular Weight : 207.29 g/mol
- Structure : The compound features a mercapto group (-SH) that is crucial for its biological activity.
Biological Activity Overview
The biological activity of 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone has been investigated in various studies, revealing its potential as an anti-cancer agent, antimicrobial agent, and its role in modulating enzymatic activities.
Anticancer Activity
Research indicates that derivatives of 3,4-dihydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 10.46 μM to over 25 μM against HeLa and MRC-5 cells . The presence of the mercapto group is believed to enhance the reactivity and interaction with cellular targets.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have shown that thiol-containing compounds can disrupt microbial membranes and inhibit growth by interfering with essential metabolic processes .
Enzyme Inhibition
1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone may act as an inhibitor for several enzymes. For example, compounds with similar structures have been reported to inhibit α-glucosidase activity significantly, suggesting potential applications in diabetes management .
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The mercapto group can participate in redox reactions, leading to increased ROS production which can induce apoptosis in cancer cells.
- Intercalation with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Cytotoxicity in Cancer Cells : A study evaluated a series of 3-acyl derivatives of dihydroquinoline and found that certain modifications significantly enhanced their cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of thiol-containing quinoline derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
Scientific Research Applications
Pharmaceutical Applications
1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : The compound's thiol group may enhance its ability to interact with microbial enzymes, potentially leading to antimicrobial effects. Research indicates that derivatives of thiol compounds often exhibit significant antibacterial and antifungal activities .
- Antitumor Properties : Preliminary studies suggest that compounds with similar structural motifs have shown promise as antitumor agents. For instance, thiazine derivatives have been noted for their anticancer activities against various cancer cell lines . This raises the possibility that 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone could be explored in similar contexts.
Case Study: Antitumor Activity
A study focusing on the synthesis of thiazine derivatives revealed that certain compounds exhibited IC50 values indicative of potent antitumor activity against A-549 and Bcap-37 cancer cells. The structural similarity of these compounds to 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone suggests that further investigation into its antitumor potential is warranted .
Material Science Applications
The unique chemical structure of 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone may also lend itself to applications in material science:
- Synthesis of Nanomaterials : Compounds containing thiol groups are often used in the synthesis of nanoparticles due to their ability to stabilize metal ions during reduction processes. This could lead to the development of novel nanomaterials with tailored properties for electronics or catalysis.
Biochemical Applications
The compound's thiol functionality may facilitate its use in biochemical applications:
- Enzyme Inhibition : Thiols are known to interact with various enzymes, potentially serving as inhibitors or modulators. This characteristic can be exploited in drug design to create inhibitors targeting specific enzymes involved in disease pathways.
Research and Development Directions
Future research on 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Investigating the specific mechanisms through which it exerts antimicrobial and antitumor effects.
- Formulation Development : Exploring formulation strategies for enhancing the bioavailability and therapeutic efficacy of the compound.
Comparison with Similar Compounds
Substituent Effects at Position 6
Key Observations:
- Mercapto (-SH) Group : Enhances nucleophilicity and redox activity, enabling disulfide bond formation or metal chelation, which is critical in enzyme inhibition or antioxidant applications .
- Bromo (-Br) Group : Serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- S-Pyrimidin-2-yl Group (AR54) : Demonstrates anticancer activity against prostate cancer, likely due to thioether-mediated interactions with cellular targets .
- Nitro (-NO₂) Group: A common precursor for amine derivatives via reduction, as seen in the synthesis of amino-substituted dihydroquinolines (e.g., ) .
Substituent Effects at Position 1
The acetyl group at position 1 is conserved in many analogs, but modifications to this group influence pharmacokinetics:
- 1-((2S,4R)-2-methyl-4-(phenylamino)-6-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone (I-BET726): Features stereochemical complexity and a piperidine moiety, contributing to potent BET bromodomain inhibition (IC₅₀ = 6 nM) .
Anticancer Activity
- Tetralin-6-yl Derivatives: Analogous compounds (e.g., 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone hybrids) show IC₅₀ values as low as 1.01 µg/mL against liver cancer cell lines, suggesting scaffold versatility .
Enzyme Inhibition
- I-BET726: A tetrahydroquinoline-based BET inhibitor, demonstrating the role of acetylated dihydroquinolines in epigenetic regulation .
- Thiophene-2-carboximidamide Derivatives: Synthesized from 6-amino-3,4-dihydroquinolin-2(1H)-ones, these compounds exhibit antimicrobial and kinase inhibitory activity .
Preparation Methods
Solvent and Temperature Effects
| Parameter | Bromine-Thiol Substitution | Direct Cyclization |
|---|---|---|
| Solvent | DMF | Glacial acetic acid |
| Temperature | 20°C | Reflux (118°C) |
| Reaction Time | 12 hours | 8 hours |
| Yield | 68–72% | 65% |
Observations :
Catalytic and Stoichiometric Considerations
-
NaH vs. K₂CO₃ : Sodium hydride provides stronger base strength for deprotonation, critical for N-acetylation. In contrast, potassium carbonate is milder and suitable for thiol-bromine substitutions in ethanol.
-
Equivalents of Acetylating Agents : Using 1.2 equivalents of acetyl chloride minimizes side products (e.g., over-acetylation).
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Chromatographic Purity
-
HPLC analysis shows >97% purity when using DMF/water gradients.
-
Recrystallization from ethanol/ethyl acetate mixtures enhances purity to >99%.
Challenges and Mitigation Strategies
Oxidation of Mercapto Group
Q & A
Basic Question: What are the optimal synthetic routes for 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of quinoline derivatives often involves palladium-catalyzed cross-coupling reactions. For analogous compounds (e.g., 1-(8-(3,4-dimethylphenyl)-3,4-dihydroquinolin-1(2H)-yl)-ethanone), Pd(OAc)₂ and Cu(OTf)₂ are used under oxygen (1 atm) in EtCOOH, achieving 78% yield . Key parameters include:
- Catalyst system : Pd-based catalysts for C–H activation and coupling.
- Solvent : Polar aprotic solvents (e.g., EtCOOH) enhance reactivity.
- Temperature : 120°C optimizes reaction efficiency.
For the mercapto variant, thiol-protecting groups (e.g., trityl) may be required during synthesis to prevent oxidation. Post-synthesis deprotection under acidic conditions can regenerate the -SH moiety .
Basic Question: What spectroscopic techniques are critical for characterizing 1-(6-Mercapto-3,4-dihydroquinolin-1(2H)-yl)ethanone?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydroquinoline ring protons at δ 2.5–3.5 ppm and ketone carbonyl at ~200 ppm). Aromatic protons in the 6-mercapto group show deshielding .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₃NOS requires exact mass 219.0722). Fragmentation patterns distinguish the mercapto group from other substituents .
- IR Spectroscopy : Stretching vibrations for -SH (~2550 cm⁻¹) and ketone C=O (~1700 cm⁻¹) validate functional groups .
Advanced Question: How does the mercapto group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
The -SH group is prone to oxidation, forming disulfides unless stabilized (e.g., under inert atmosphere). For nucleophilic reactions:
- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form thioethers .
- Oxidation : Controlled oxidation with H₂O₂ or I₂ yields disulfide-linked dimers, useful for studying dimerization effects on bioactivity .
- Metal Coordination : The thiol group can chelate metals (e.g., Cu²⁺), altering electronic properties; monitor via UV-Vis spectroscopy .
Advanced Question: What strategies resolve contradictions in reported synthetic yields or purity?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Loading : Lower Pd(OAc)₂ (0.03 mmol) vs. higher (0.1 mmol) affects turnover. Use TLC or HPLC to track intermediate purity .
- Purification Methods : Flash chromatography (ethyl acetate/petroleum ether) vs. recrystallization impacts final purity. Compare melting points and NMR spectra to assess crystallinity vs. amorphous forms .
- Thiol Stability : Degradation during storage (e.g., oxidation) may reduce yield. Use argon-filled vials and antioxidants (e.g., BHT) for long-term stability .
Basic Question: How can researchers screen the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains using broth microdilution (MIC values). Para-substituted derivatives show enhanced activity .
- Kinase Inhibition : Use in silico docking (e.g., AutoDock Vina) to predict binding to EGFR mutants (T790M/C797S). Validate with enzymatic assays (IC₅₀ measurements) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity vs. normal cells (e.g., HEK293) .
Advanced Question: What computational methods predict the compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For 1-(6-Mercapto-…), a logP ~2.5 suggests moderate bioavailability .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS. Focus on thiol-mediated hydrogen bonding .
- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., quinoline backbone) .
Advanced Question: How can asymmetric synthesis be applied to chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Use Ru-(BINAP) complexes for asymmetric hydrogenation of ketone precursors. For example, (R)-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone was synthesized with 94% ee using chiral auxiliaries .
- Resolution Techniques : Chiral HPLC (e.g., Lux Amylose-2 column) separates enantiomers. Monitor enantiopurity via optical rotation and CD spectroscopy .
Basic Question: What are the storage and handling protocols to ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
